4,4'-Diiodobiphenyl
Overview
Description
4,4’-Diiodobiphenyl is an organic compound with the molecular formula C12H8I2. It consists of two benzene rings connected by a single bond, with each benzene ring substituted by an iodine atom at the para position. This compound is known for its crystalline powder form and pale yellow to beige color .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4,4’-Diiodobiphenyl typically involves the direct iodination of biphenyl. One common method employs a composite catalyst consisting of concentrated sulfuric acid and concentrated hydrochloric acid mixed with glacial acetic acid and deionized water. Biphenyl, iodine, and an oxidant such as ammonium persulfate are added to this mixture. The reaction is carried out at a temperature range of 75-90°C for 1.5 to 2 hours. After cooling, the product is filtered and recrystallized to obtain high-purity 4,4’-Diiodobiphenyl .
Industrial Production Methods: In industrial settings, the direct iodination process is preferred due to its high conversion ratio and safety. The method involves using a composite catalyst and maintaining a controlled reaction environment to ensure high yield and purity. The process is designed to be environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Diiodobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Sonogashira-Hagihara coupling reactions with (trimethylsilyl) acetylene to form (trimethylsilyl)ethynyl derivatives.
Suzuki Reactions: It can react with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Sonogashira-Hagihara Reaction: Typically involves a palladium catalyst, copper co-catalyst, and an amine base under an inert atmosphere.
Suzuki Reaction: Utilizes a palladium catalyst, a base such as potassium carbonate, and an aqueous or alcoholic solvent.
Major Products:
(Trimethylsilyl)ethynyl Derivatives: Formed from the Sonogashira-Hagihara reaction.
Biaryl Compounds: Resulting from the Suzuki reaction.
Scientific Research Applications
4,4’-Diiodobiphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Diiodobiphenyl involves its interaction with molecular targets such as thyroid hormone receptors. It can modulate gene expression by affecting the receptor-mediated pathways. This modulation can influence various cellular processes, making it a valuable compound for studying endocrine disruption and gene regulation .
Comparison with Similar Compounds
4,4’-Dibromobiphenyl: Similar structure but with bromine atoms instead of iodine.
1,4-Diiodobenzene: Contains iodine atoms on a single benzene ring.
2,2’-Diiodobiphenyl: Iodine atoms are positioned ortho to each other on the biphenyl structure.
Uniqueness: 4,4’-Diiodobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various coupling reactions and its role in modulating gene expression make it a valuable compound in both synthetic chemistry and biological research .
Properties
IUPAC Name |
1-iodo-4-(4-iodophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYDMVZCPRONLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062766 | |
Record name | 1,1'-Biphenyl, 4,4'-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4,4'-Diiodobiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19970 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3001-15-8 | |
Record name | 4,4′-Diiodo-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3001-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Diiodobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 4,4'-diiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Biphenyl, 4,4'-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-diiodobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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